5-Chloro-2-[(oxolan-2-yl)methoxy]pyridine
Description
5-Chloro-2-[(oxolan-2-yl)methoxy]pyridine is a pyridine derivative with a chlorine atom at position 5 and a tetrahydrofuran-2-ylmethoxy group at position 2. Its molecular formula is C₁₀H₁₂ClNO₂, with a molar mass of 213.66 g/mol. The SMILES representation is C1(OCC2CCCO2)=NC=C(Cl)C=C1, and the InChIKey is ZNSPWNBJJDTWFX-UHFFFAOYSA-N . The oxolane (tetrahydrofuran) moiety introduces a cyclic ether structure, which may enhance solubility in polar solvents compared to linear alkoxy substituents. This compound is of interest in medicinal chemistry and agrochemical research due to its hybrid structure combining pyridine’s aromaticity with the oxolane group’s conformational flexibility.
Properties
IUPAC Name |
5-chloro-2-(oxolan-2-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-8-3-4-10(12-6-8)14-7-9-2-1-5-13-9/h3-4,6,9H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSPWNBJJDTWFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(oxolan-2-yl)methoxy]pyridine typically involves the reaction of 5-chloropyridine-2-carbaldehyde with oxolane-2-methanol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(oxolan-2-yl)methoxy]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The oxolan-2-ylmethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and pyridine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different functionalized compounds .
Scientific Research Applications
5-Chloro-2-[(oxolan-2-yl)methoxy]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(oxolan-2-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent and the oxolan-2-ylmethoxy group play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The oxolane-methoxy group in the target compound provides a balance between solubility (via the ether oxygen) and steric bulk compared to simpler methoxy or thioether groups.
- Electronic Properties : Electron-withdrawing groups (e.g., CF₃ in 5-Chloro-2-(trifluoromethyl)pyridine) decrease electron density on the pyridine ring, altering reactivity in coupling reactions .
Physicochemical and Reactivity Comparisons
Solubility and Polarity
- This compound: The oxolane group increases polarity, likely improving solubility in ethanol or THF compared to non-cyclic analogs.
- 5-Chloro-2-(propylthio)pyridine: The propylthio group enhances lipophilicity, making it more soluble in non-polar solvents .
- 5-Chloro-2-methoxypyridin-3-ol : Polar hydroxy and methoxy groups favor aqueous solubility but may reduce membrane permeability .
Research Findings and Trends
- Market Trends : The global market for 5-Chloro-2-(trifluoromethyl)pyridine is projected to grow at 6.2% CAGR (2020–2025), driven by demand in crop protection .
- Pharmacological Potential: Pyridine derivatives with cyclic ether substituents (e.g., oxolane) show promise in central nervous system drug development due to improved blood-brain barrier penetration .
Biological Activity
5-Chloro-2-[(oxolan-2-yl)methoxy]pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of chlorinated pyridine derivatives with oxolane and methoxy groups under controlled conditions. The synthetic pathway is crucial as it influences the purity and yield of the final product, which is essential for accurate biological testing.
Anticancer Activity
Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, pyridine derivatives have been shown to inhibit cell proliferation in various cancer cell lines such as HCT116 (colorectal cancer) and MCF-7 (breast cancer) with IC50 values ranging from 0.35 to 3.7 µM . The mechanisms involved include:
- Cell Cycle Arrest : Compounds similar to this compound have been reported to induce G2/M phase arrest in cancer cells, thereby inhibiting their proliferation and inducing apoptosis .
- Reactive Oxygen Species (ROS) Production : These compounds can increase ROS levels, leading to oxidative stress and subsequent cell death in cancer cells .
Antimicrobial Activity
The biological activity of pyridine derivatives extends to antimicrobial effects. Studies have shown that certain derivatives possess significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 8 µM . This suggests that this compound may also exhibit similar properties.
Mechanistic Insights
The biological activities of pyridine derivatives are often attributed to their ability to interact with specific biological pathways:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit enzymes involved in cancer progression and microbial growth.
- Targeting Signaling Pathways : The modulation of pathways such as PI3K/AKT/mTOR has been observed in related compounds, indicating a potential mechanism for their anticancer effects .
Case Studies
Several case studies have explored the efficacy of pyridine derivatives, including those structurally related to this compound:
-
Colorectal Cancer Study : A derivative exhibited an IC50 of 0.35 µM against HCT116 cells, demonstrating significant cytotoxicity and the ability to induce cell cycle arrest at G2/M phase .
Cell Line IC50 (µM) Mechanism of Action HCT116 0.35 G2/M phase arrest, ROS production Caco-2 0.54 Inhibition of colony formation - Antimicrobial Assay : A related compound displayed strong antibacterial activity against E. faecalis with an MIC of 8 µM, suggesting potential therapeutic applications in treating infections caused by resistant strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
